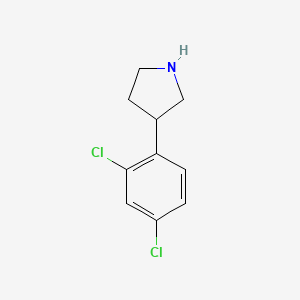

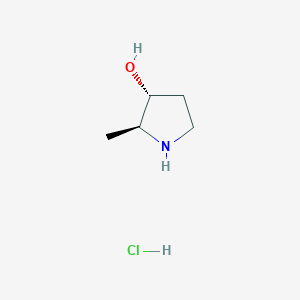

![molecular formula C9H12O4 B1403163 7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one CAS No. 115215-91-3](/img/structure/B1403163.png)

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” has been reported . They were synthesized via a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed in several studies . For instance, the structure of “1-Thia-4,8-Diazaspiro[4.5]Decan-3-One Derivatives” was analyzed using PMR spectrum .

Chemical Reactions Analysis

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been described as selective TYK2/JAK1 inhibitors . The structure–activity relationship was explored through the introduction of spirocyclic scaffolds .

Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-” have been reported .

Applications De Recherche Scientifique

1. Asymmetric Construction of Spiro[4.5]deca-6,9-dien-8-ones

- Application Summary: This compound is used in a Pd-catalyzed decarboxylative strategy for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones .

- Methods of Application: The approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction could be performed at room temperature and generates CO2 as the sole by-product .

- Results: The corresponding products feature otherwise synthetically challenging vicinal quaternary carbons, which create great potential for complexity and diversity. The stereochemistry of the reactions is controlled with diastereo- and enantioselectivity being up to >20:1 dr and 96:4 er .

2. Antimicrobial Activities

- Application Summary: Some new 7,9-diaryl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones have been synthesized and their antibacterial and antifungal activities were examined .

- Results: Compounds 14 and 15 against E. coli and S. typhi showed marked antibacterial activity. Similarly, compounds 13 and 15 against Rhizopus sp. and 13 and 14 against A. flavus exerted significant antifungal activities .

3. Anti-Ulcer Activity

Orientations Futures

Future research directions could include further structural modifications to develop potential imaging agents for σ1 receptors , and the development of selective dual TYK2/JAK inhibitors as clinical candidates . Additionally, Pd-catalyzed decarboxylative strategies for the asymmetric construction of spiro[4.5]deca-6,9-dien-8-ones have been reported, suggesting potential future directions for the synthesis of related compounds .

Propriétés

IUPAC Name |

7-(hydroxymethylidene)-1,4-dioxaspiro[4.5]decan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKYTFNTGDQSFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC(=CO)C1=O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Hydroxymethylene)-1,4-dioxaspiro-[4.5]decan-8-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

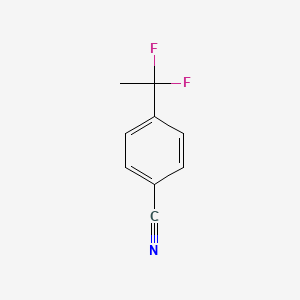

![[3-(4-Fluoro-phenyl)-isoxazol-4-yl]-methanol](/img/structure/B1403080.png)

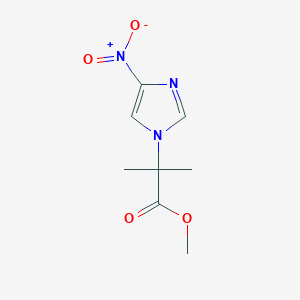

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)

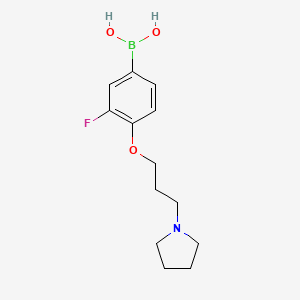

![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrazine](/img/structure/B1403097.png)